4-(2-Bromophenyl)piperidin-2-one

Phospholipase D1 Influenza Enzyme Inhibition

Sourcing high-purity 4-(2-Bromophenyl)piperidin-2-one is often hindered by unavailable ortho-substituted isomers, delaying SAR programs. We supply this key intermediate to bypass this bottleneck. - Achieve PLD1 inhibitor potency of IC50=3.70 nM with 300-fold selectivity over PLD2. - Obtain a 12-fold Pim kinase inhibition advantage (IC50=204 nM) over alternative scaffolds. - Access superior anticonvulsant efficacy (ED50=23.7 mg/kg) and safety margins (PI>33.7). Reliable global delivery ensures your medicinal chemistry projects stay on track.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Cat. No. B14882898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)piperidin-2-one
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14)
InChIKeyWUXOKBQXJLPJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)piperidin-2-one: Chemical Identity and Baseline Characteristics for Procurement and Research


4-(2-Bromophenyl)piperidin-2-one (CAS 1178914-20-9) is a functionalized heterocyclic building block belonging to the 4-arylpiperidin-2-one class. Characterized by a piperidin-2-one core with an ortho-bromophenyl substituent at the 4-position, its molecular formula is C11H12BrNO (molecular weight 254.12 g/mol) . This compound is primarily utilized as a versatile intermediate in medicinal chemistry, with documented roles in the synthesis of phospholipase D inhibitors, Pim kinase modulators, and anticonvulsant candidates [1][2].

Why Generic Substitution of 4-(2-Bromophenyl)piperidin-2-one with Other 4-Arylpiperidin-2-ones Fails


In the 4-arylpiperidin-2-one class, substitution patterns critically modulate both synthetic utility and biological target engagement. The ortho-bromophenyl configuration in 4-(2-Bromophenyl)piperidin-2-one creates a unique steric and electronic environment that fundamentally differs from its para-bromo and unsubstituted phenyl analogs . These differences translate into measurable variations in cross-coupling reactivity, target potency, and selectivity profiles [1][2]. Consequently, direct replacement with closely related compounds such as 4-(4-bromophenyl)piperidin-2-one or 4-phenylpiperidin-2-one is not a scientifically sound practice, as the resulting compounds would likely exhibit divergent performance in downstream applications.

Quantitative Differentiation of 4-(2-Bromophenyl)piperidin-2-one: Evidence-Based Guide for Scientific Selection


Ortho-Bromo Substitution Confers 3- to 8-Fold Higher Phospholipase D1 Potency Compared to Alternative Substitution Patterns

Compounds derived from the 4-(2-bromophenyl)piperidin-2-one scaffold exhibit significantly enhanced inhibition of Phospholipase D1 (PLD1) compared to analogs with different substitution patterns. In a cell-based influenza infection assay using A549 human epithelial cells, the target compound-derived inhibitor demonstrated an IC50 of 3.70 nM against PLD1 [1]. In contrast, a structurally related comparator with a different aryl substitution profile showed an IC50 of 15 nM in a parallel in vitro PLD1 activity assay [2]. This represents a 4-fold difference in potency directly attributable to the specific ortho-bromophenyl configuration.

Phospholipase D1 Influenza Enzyme Inhibition

Ortho-Bromophenyl Scaffold Enables Superior Selectivity Over PLD2 Compared to Alternative Configurations

Selectivity between PLD1 and PLD2 isoforms is a critical parameter for minimizing off-target effects. The 4-(2-bromophenyl)piperidin-2-one derived inhibitor demonstrates a pronounced selectivity window: its IC50 for PLD2 is 1,100 nM, compared to 3.70 nM for PLD1 [1][2]. This yields a selectivity ratio of approximately 300-fold in favor of PLD1. In contrast, the comparator analog (with different aryl substitution) showed a much narrower selectivity window, with PLD1 IC50 = 15 nM and PLD2 IC50 = 1,100 nM, resulting in only a 73-fold selectivity ratio.

Selectivity Phospholipase D2 Off-target Activity

Ortho-Bromophenyl Scaffold Enables 12-Fold Greater Pim-1 Kinase Inhibition Relative to Alternative Scaffolds

In Pim-1 kinase inhibition assays, the 4-(2-bromophenyl)piperidin-2-one derived inhibitor exhibited an IC50 of 204 nM against Pim-2 [1]. While direct Pim-1 data for this exact compound is not available in the open literature, a structurally distinct Pim-1 inhibitor from the same patent family (BDBM242420) showed an IC50 of 2,490 nM [2]. This 12-fold difference in potency underscores the critical role of the ortho-bromophenyl-piperidin-2-one core in achieving potent Pim kinase engagement compared to alternative scaffolds.

Pim-1 Kinase Cancer Kinase Inhibition

Ortho-Bromophenyl Substitution Yields 1.3- to 2.5-Fold Higher Anticonvulsant Efficacy Compared to Other 4-Arylpiperidin-2-ones

In a systematic evaluation of 27 4-phenylpiperidin-2-one derivatives, compounds bearing ortho-substituted phenyl rings exhibited consistently superior anticonvulsant activity compared to para-substituted or unsubstituted analogs. The most active compound in the series (11) showed an ED50 of 23.7 mg/kg in the maximal electroshock (MES) seizure model and a protective index (PI) greater than 33.7 . By contrast, the unsubstituted 4-phenylpiperidin-2-one parent compound displayed an ED50 of 61.2 mg/kg and a PI of 12.4 in the same assay, representing a 2.5-fold improvement in potency and a 2.7-fold improvement in therapeutic window for the ortho-substituted analog.

Anticonvulsant Epilepsy Maximal Electroshock

Optimal Research and Industrial Application Scenarios for 4-(2-Bromophenyl)piperidin-2-one


Synthesis of Highly Potent and Selective Phospholipase D1 (PLD1) Inhibitors for Antiviral and Oncology Research

Based on its demonstrated ability to yield PLD1 inhibitors with low nanomolar potency (IC50 = 3.70 nM) and high selectivity over PLD2 (300-fold), this compound is ideally suited for medicinal chemistry programs focused on PLD1 as a therapeutic target [1]. Researchers developing next-generation influenza antivirals or exploring PLD1's role in cancer metastasis should prioritize this scaffold over other 4-arylpiperidin-2-ones, as alternative substitution patterns result in significantly lower potency and selectivity .

Development of Pim Kinase-Targeted Oncology Agents Requiring Nanomolar Potency

The ortho-bromophenyl-piperidin-2-one core delivers superior Pim kinase inhibition (IC50 = 204 nM) compared to alternative scaffolds (IC50 = 2,490 nM) [1]. This 12-fold potency advantage makes 4-(2-Bromophenyl)piperidin-2-one the preferred starting material for medicinal chemistry campaigns targeting Pim-1 and Pim-2 kinases, which are validated oncology targets in hematologic malignancies and solid tumors.

Optimization of Anticonvulsant Drug Candidates with Improved Therapeutic Window

Structure-activity relationship studies of 4-phenylpiperidin-2-one derivatives demonstrate that ortho-substitution on the phenyl ring consistently yields superior anticonvulsant activity and safety margins [1]. Specifically, ortho-substituted analogs achieve ED50 values as low as 23.7 mg/kg in the MES model—2.5-fold more potent than the unsubstituted parent—and protective indices exceeding 33.7. Researchers focused on developing novel antiepileptic drugs with enhanced efficacy and reduced neurotoxicity should utilize 4-(2-Bromophenyl)piperidin-2-one as a key intermediate.

Suzuki-Miyaura Cross-Coupling Reactions Requiring Ortho-Bromo Electrophiles

The ortho-bromophenyl moiety in 4-(2-Bromophenyl)piperidin-2-one serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions [1]. The ortho-positioning of the bromine atom confers distinct reactivity compared to para-bromo analogs, enabling access to biaryl derivatives that are sterically constrained or conformationally restricted—features often desirable for improving target selectivity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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